molecular formula C26H26N4OS B2759370 2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 332045-73-5

2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2759370
CAS No.: 332045-73-5
M. Wt: 442.58
InChI Key: DTPLSLFQMLZDGV-UHFFFAOYSA-N
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Description

2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of substituted pyridines. Pyridine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and functional materials. This particular compound features a pyridine ring substituted with amino, hexylsulfanyl, phenylmethoxyphenyl, and dicarbonitrile groups, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method includes the condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols in the presence of a base or Lewis acid catalyst. For example, a basic ionic liquid such as 1-(2-aminoethyl)pyridinium hydroxide can be used as an efficient catalyst. The reaction is usually performed in aqueous ethanol and can afford reasonable to good yields within 30–60 minutes .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the recycling and reuse of catalysts can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of functional materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The amino and nitrile groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the hexylsulfanyl and phenylmethoxyphenyl groups may enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine
  • 2-Amino-6-methylsulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile

Uniqueness

2-amino-4-[4-(benzyloxy)phenyl]-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the hexylsulfanyl group, which can significantly influence its chemical properties and biological activities. This substitution can enhance its lipophilicity, making it more suitable for applications that require membrane permeability.

Properties

IUPAC Name

2-amino-6-hexylsulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-2-3-4-8-15-32-26-23(17-28)24(22(16-27)25(29)30-26)20-11-13-21(14-12-20)31-18-19-9-6-5-7-10-19/h5-7,9-14H,2-4,8,15,18H2,1H3,(H2,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLSLFQMLZDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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